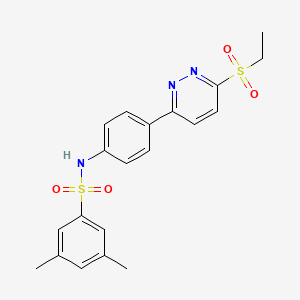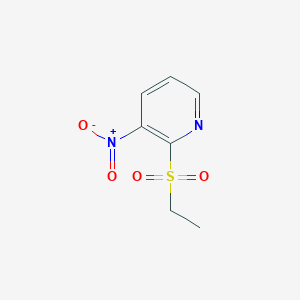![molecular formula C21H19NO5S2 B2418776 N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline CAS No. 103975-54-8](/img/structure/B2418776.png)
N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline is a compound characterized by the presence of sulfone groups and a methoxy-substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with a sulfone-containing reagent under specific conditions. The reaction conditions often include the use of a base and a solvent to facilitate the formation of the desired product. For example, the reaction may be carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone groups to sulfides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can result in the replacement of the methoxy group with other functional groups .
Scientific Research Applications
N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis for the formation of C–C and C–X bonds.
Biology: It may be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The sulfone groups can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The methoxy group may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[2,2-bis(benzenesulfonyl)ethenyl]aniline
- N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline
- N-[2,2-bis(benzenesulfonyl)ethenyl]-2,4-dimethylaniline
Uniqueness
N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological targets. This distinguishes it from similar compounds that may lack this functional group or have different substituents.
Properties
IUPAC Name |
N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S2/c1-27-18-14-12-17(13-15-18)22-16-21(28(23,24)19-8-4-2-5-9-19)29(25,26)20-10-6-3-7-11-20/h2-16,22H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZXJSHYAOFDMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[2-({7-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOIC ACID](/img/structure/B2418704.png)
![1-METHYL-9-(2-PHENYLETHYL)-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE](/img/structure/B2418705.png)




![5-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2418716.png)
